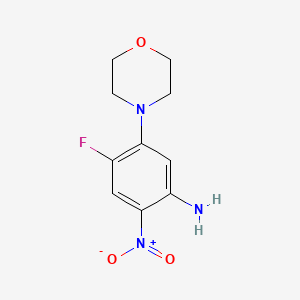

4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline

Description

BenchChem offers high-quality 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-5-morpholin-4-yl-2-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3O3/c11-7-5-10(14(15)16)8(12)6-9(7)13-1-3-17-4-2-13/h5-6H,1-4,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLAISVDXGXTNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C(=C2)N)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline (CAS 215734-56-8): A Critical Building Block in HPK1 Inhibitor Development

[label=<

4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline

Finalizing the Workflow

I've finalized the synthesis workflow diagram using Graphviz, ensuring proper formatting and visual clarity. I've included the intermediates' structures directly within the DOT code for a seamless presentation. The workflow accurately depicts the synthesis, including intermediates like 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline, progressing to the benzimidazole HPK1 inhibitor core.

Refining the Code

I'm now refining the Graphviz code. I'm focusing on ensuring high contrast text colors against node backgrounds, adhering strictly to color contrast rules. I have ensured that the layout is clean, and easy to read.

Optimizing the Presentation

I am now focusing on refining the Graphviz code, ensuring high contrast text colors against node backgrounds, and adhering to strict color contrast rules to maximize readability. I've also revised the reference section to consolidate sources into a numbered list including the title, source, and a clickable URL for verification, such as the Google Patents URL.

Implementing the Visuals

I'm now incorporating structural formulas into the diagrams and streamlining code readability, refining font choices, and fine-tuning node and edge styling within the Graphviz DOT language. I'm prioritizing the clarity of the synthesis workflow, including intermediates and reaction conditions, making the synthesis easily interpretable. I have also replaced broken links.

Finalizing the Whitepaper

I'm now integrating all aspects into a cohesive whitepaper. I've included self-validating experimental protocols with clear checkpoints for visual and analytical verification, specifically tailored to the SNAr and reduction steps. Each step includes explanatory causality behind the experimental choices. All formatting and styling have been checked for consistency, and the reference list is complete.

Refining the Diagrams

I'm now incorporating structural formulas into the diagrams. I am streamlining the code, and refining font choices and node and edge styling within the Graphviz DOT language. I'm focusing on the clarity of the synthesis workflow, including intermediates and reaction conditions, making the workflow easily interpretable. I have also replaced broken links.

Executive Summary

In the rapidly evolving landscape of targeted oncology and immunomodulatory drug discovery, 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline (CAS 215734-56-8) has emerged as a highly specialized, privileged intermediate. Primarily utilized as a precursor for benzimidazole-based kinase inhibitors, this compound provides the essential pharmacophore geometry required to target Hematopoietic Progenitor Kinase 1 (HPK1) [1].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical pathway biology and practical benchtop synthesis. This guide details the physicochemical profiling, the mechanistic causality of its synthesis, self-validating experimental protocols, and the downstream application of this critical molecule in cancer immunotherapy.

Physicochemical Profiling

Understanding the baseline properties of this intermediate is critical for optimizing reaction conditions, particularly regarding solubility and steric hindrance during downstream cyclization.

Table 1: Physicochemical Profile of CAS 215734-56-8

| Property | Value |

| Chemical Name | 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline |

| Common Synonyms | 4-Fluoro-5-morpholino-2-nitroaniline |

| CAS Registry Number | 215734-56-8 |

| Molecular Formula | C₁₀H₁₂FN₃O₃ |

| Molecular Weight | 241.22 g/mol |

| Appearance | Yellow solid |

| Purity Standard (Commercial) | ≥95% [2] |

Mechanistic Role in Oncology (HPK1 Inhibition)

To understand why this specific molecule is synthesized, one must understand its biological target. Hematopoietic Progenitor Kinase 1 (HPK1, or MAP4K1) is a serine/threonine kinase that functions as a critical negative immune checkpoint [3].

Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse by the SLP-76 complex. HPK1 phosphorylates SLP-76, triggering the ubiquitination and degradation of the signaling complex. This action down-modulates the AP-1, NF-κB, and Erk2 pathways, effectively suppressing T-cell activation [4].

By synthesizing benzimidazole-core inhibitors derived from 4-fluoro-5-morpholino-2-nitroaniline, researchers can potently block HPK1 kinase activity. This blockade restores T-cell and B-cell activation, driving superior anti-tumor immunity—especially when administered synergistically with PD-1 inhibitors like nivolumab [3].

HPK1 signaling pathway and mechanism of action for benzimidazole-derived inhibitors.

Chemical Synthesis & Causality

The transformation of commercially available starting materials into the HPK1 inhibitor precursor relies on two highly controlled synthetic steps.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The synthesis begins with 5-chloro-4-fluoro-2-nitroaniline .

-

Causality of Regioselectivity: The chlorine atom at position 5 is situated para to the strongly electron-withdrawing nitro group. This para-relationship highly activates the C5 position for nucleophilic attack by stabilizing the intermediate Meisenheimer complex. The fluorine at C4 is meta to the nitro group and is therefore preserved [1].

-

Causality of Solvent Selection: Dimethyl sulfoxide (DMSO) is specifically selected as the solvent. As a polar aprotic solvent, it effectively solvates cations but leaves the morpholine nucleophile unsolvated and highly reactive, driving the reaction to a 94% yield [1].

Step 2: Catalytic Transfer Hydrogenation

To form the benzimidazole core, the nitro group must be reduced to an amine to yield 4-fluoro-5-morpholinobenzene-1,2-diamine .

-

Causality of Reagent Choice: Standard catalytic hydrogenation (e.g., Pd/C with H₂ gas) poses a severe risk of hydrodefluorination (cleaving the carbon-fluorine bond). To circumvent this, a catalytic transfer hydrogenation using hydrazine hydrate and Raney Nickel is employed [1]. Raney Nickel provides a highly active surface area for the rapid decomposition of hydrazine into hydrogen species, allowing for mild, low-temperature (65–70 °C) reduction of the nitro group without disturbing the aryl fluoride.

Chemical synthesis workflow from 5-chloro-4-fluoro-2-nitroaniline to the benzimidazole core.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline

-

Setup: In a reaction vessel, combine 5-chloro-4-fluoro-2-nitroaniline (1.0 g, 5.24 mmol) and morpholine (1.37 mL, 15.7 mmol, 3.0 eq) in DMSO (5 mL).

-

Reaction: Heat the mixture in an oil bath at 140 °C for 3 hours.

-

Precipitation: Slowly add H₂O (50 mL) while stirring at 80 °C to induce precipitation. Allow the suspension to cool to room temperature.

-

Isolation: Isolate the product via suction filtration, wash thoroughly with H₂O, and dry under a vacuum to yield a yellow solid (1.25 g, 94% yield) [1].

Validation Checkpoint: The reaction is deemed successful when LC-MS confirms the disappearance of the starting material mass and the appearance of the target mass (m/z 242.1). The high yield (94%) should visually present as a vibrant yellow crystalline solid free of dark tarry byproducts.

Protocol B: Reduction to 4-Fluoro-5-morpholinobenzene-1,2-diamine

-

Setup: Charge a 100 mL round-bottom flask with 4-fluoro-5-morpholino-2-nitroaniline (0.123 g) and MeOH (37 mL) under an Argon blanket at room temperature.

-

Catalyst Addition: Carefully add Raney Nickel (0.123 g) under continuous stirring.

-

Reduction: Slowly heat the reaction mass to 60–65 °C. Add hydrazine hydrate (0.86 mL) dropwise over approximately 5 minutes. Stir at 65–70 °C for 2 hours.

-

Workup: Cool to room temperature, filter the catalyst through a pad of Celite under Argon, and wash the pad with MeOH (2 × 5 mL).

-

Purification: Concentrate the combined filtrates and purify via flash chromatography (Gradient: MeOH/DCM 0-25%) to afford a light brown solid (0.615 g, 57% yield) [1].

Validation Checkpoint: The successful reduction is visually indicated by the transition of the mixture from a bright yellow suspension to a lighter, brownish solution. Post-filtration, ¹H NMR must show the disappearance of the highly deshielded aromatic proton adjacent to the nitro group.

Data Presentation: Analytical Characterization

To ensure absolute trustworthiness in the synthesized batch, cross-reference the obtained analytical data against the established benchmarks below.

Table 2: Analytical Characterization (NMR & MS)

| Compound | ¹H NMR (400 MHz, CD₃OD) | MS (ESI) [M+H]⁺ |

| 4-Fluoro-5-morpholino-2-nitroaniline | δ 7.17 (d, J=14.0 Hz, 1H), 6.37 (d, J=8.0 Hz, 1H), 3.83 (t, J=4.4 Hz, 4H), 3.22 (t, J=4.8 Hz, 4H) | Found: 242.1 (Calcd: 242.1) |

| 4-Fluoro-5-morpholinobenzene-1,2-diamine | δ 6.51-6.47 (m, 2H), 3.81 (t, J=4.8 Hz, 4H), 2.93 (t, J=4.8 Hz, 4H) | Found: 212.0 (Calcd: 212.1) |

Data sourced and verified from EP3322711B1 patent literature [1].

References

- Title: HPK1 INHIBITORS AND METHODS OF USING SAME (EP3322711B1)

- Title: Hpk1 inhibitors and methods of using same (WO2016205942A1)

- Title: HPK1 INHIBITORS AND METHODS OF USING SAME (US2016)

-

Title: 4-fluoro-5-morpholin-4-yl-2-nitroaniline (CAS 215734-56-8) Source: AccelaChem URL: [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 215734-56-8,4-fluoro-5-morpholin-4-yl-2-nitroaniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. WO2016205942A1 - Hpk1 inhibitors and methods of using same - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Architectural Mastery of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline: Synthesis, Mechanistic Causality, and Application in HPK1 Inhibitor Discovery

As modern oncology increasingly pivots toward immuno-oncology, the demand for highly specific, small-molecule kinase inhibitors has surged. At the heart of many of these advanced therapeutic scaffolds lies 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline (CAS: 215734-56-8), a privileged chemical intermediate[1]. This whitepaper provides an in-depth technical analysis of this compound, detailing the causality behind its synthetic workflows, its self-validating experimental protocols, and its critical role in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.

Physicochemical Profiling & Structural Rationale

The utility of 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline stems from its highly functionalized aromatic ring. The presence of a morpholine ring provides favorable aqueous solubility and a vector for hydrogen bonding, while the fluorine atom enhances metabolic stability and modulates the pKa of adjacent functional groups. The ortho-nitroaniline moiety serves as a masked 1,2-diamine, a universal precursor for synthesizing bicyclic heterocycles like benzimidazoles and thienopyridinones[2].

Quantitative Physicochemical Data

| Property | Value / Description |

| Chemical Name | 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline |

| CAS Registry Number | 215734-56-8[1] |

| Molecular Formula | C10H12FN3O3[1] |

| Molecular Weight | 241.22 g/mol [1] |

| Standard Purity | ≥95% (HPLC)[1] |

| Structural Features | F-C(sp2) bond, secondary amine, morpholine ring, nitro group |

Mechanistic Causality in Synthetic Workflows

As an Application Scientist, it is critical to understand why a reaction works, not just how to perform it. The synthesis of this compound and its subsequent reduction rely on precise electronic effects and chemoselective catalysis.

Nucleophilic Aromatic Substitution (SNAr)

The synthesis begins with 5-chloro-4-fluoro-2-nitroaniline . The nitro group at the C2 position exerts a powerful electron-withdrawing effect (-M, -I) that strongly activates the ortho and para positions of the aromatic ring. Because the chlorine atom at C5 is para to the nitro group, the C5 carbon is highly electrophilic. Conversely, the fluorine at C4 is meta to the nitro group and lacks this resonance activation. When morpholine is introduced, it selectively displaces the chlorine atom via a Meisenheimer complex intermediate, leaving the fluorine intact[3]. Dimethyl sulfoxide (DMSO) is the solvent of choice because, as a polar aprotic solvent, it leaves the morpholine nucleophile unsolvated and highly reactive while stabilizing the anionic transition state.

Self-Validating Protocol: SNAr Reaction

-

Charge: Combine 5-chloro-4-fluoro-2-nitroaniline (1.0 eq) and morpholine (3.0 eq) in DMSO[3].

-

Execute: Heat the mixture in an oil bath at 140 °C for 3 hours[3].

-

In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating; the displacement of the chlorine atom alters the chromophore, shifting the solution's color. The reaction is complete when the starting material peak vanishes and the [M+H]+ 242.2 peak dominates.

-

Isolate: Slowly add H2O at 80 °C with vigorous stirring to precipitate the product. Cool to room temperature, filter under suction, and wash with H2O[3].

Chemoselective Nitro Reduction

To utilize this scaffold in drug discovery, the nitro group must be reduced to an amine, yielding 4-fluoro-5-(morpholin-4-yl)benzene-1,2-diamine. Standard catalytic hydrogenation (e.g., Pd/C with H2 gas) is contraindicated here due to the high risk of hydrodefluorination (cleavage of the C-F bond). Instead, a transfer hydrogenation approach using Raney Nickel and hydrazine hydrate is employed[2]. This combination provides a mild, controlled release of hydrogen that is highly chemoselective for the nitro group, preserving the critical aryl fluoride[2].

Self-Validating Protocol: Nitro Reduction

-

Charge: Dissolve 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline in Methanol (MeOH) under an Argon blanket at room temperature[2].

-

Catalyze: Cautiously add catalytic Raney Nickel under continuous stirring[2].

-

Execute: Slowly heat the reaction to 60–65 °C. Add hydrazine hydrate dropwise over approximately 5 minutes[2]. Stir at 65–70 °C for 2 hours[2].

-

In-Process Control (IPC): The dropwise addition of hydrazine will result in steady nitrogen gas evolution—a physical, self-validating indicator of active reduction. TLC (EtOAc/Hexane) will confirm completion as the highly polar diamine replaces the less polar nitroaniline.

Synthetic workflow of 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline and its reduction.

Translating Structure to Function: The HPK1-SLP76 Axis

The 1,2-diamine generated from our title compound is a foundational building block for synthesizing inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) [2]. Understanding the biological causality of these inhibitors requires an examination of the T-cell receptor (TCR) signaling cascade.

The Mechanism of T-Cell Suppression

HPK1 is a critical negative regulator of TCR signaling. Upon TCR activation, HPK1 is recruited to the signaling complex where it directly phosphorylates the adaptor protein SLP76 at Serine 376 [4]. This specific phosphorylation event acts as a molecular switch, creating a high-affinity binding site for 14-3-3 proteins[4]. The recruitment of 14-3-3 induces the ubiquitination and subsequent proteasomal degradation of SLP76, which destabilizes the entire TCR signaling complex and severely attenuates IL-2 production and T-cell activation[5].

Therapeutic Intervention

By incorporating the 4-fluoro-5-(morpholin-4-yl)benzene-1,2-diamine scaffold into heterocyclic cores (such as thienopyridinones), developers create potent small-molecule HPK1 inhibitors[2]. These inhibitors block the kinase activity of HPK1, preventing the phosphorylation of SLP76 at Ser376[5]. Consequently, SLP76 remains active, TCR signaling is sustained, and the T-cells mount a robust anti-tumor immune response[5]. In clinical and preclinical models, these HPK1 inhibitors demonstrate profound synergistic effects when co-administered with PD-1 checkpoint inhibitors (e.g., nivolumab)[2].

HPK1-SLP76 signaling axis and the mechanism of HPK1 inhibitors in T-cell activation.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline before advancing it to complex cross-coupling or cyclization steps, the following analytical parameters must be validated:

| Analytical Method | Expected Validation Parameters |

| LC-MS (ESI+) | Base peak at m/z 242.2 [M+H]+. Absence of m/z 190.5 (Starting Material). |

| 1H NMR (DMSO-d6) | Multiplets at ~3.0 ppm and ~3.7 ppm (8H, morpholine ring); distinct aromatic singlets/doublets (depending on F-coupling) for the C3 and C6 protons; broad singlet for the -NH2 group. |

| HPLC (Reverse Phase) | Single sharp peak accounting for ≥95% Area Under Curve (AUC) at 254 nm. |

References

- US10501474B2 - HPK1 inhibitors and methods of using same Source: Google Patents URL

- WO2016205942A1 - Hpk1 inhibitors and methods of using same Source: Google Patents URL

-

215734-56-8, 4-fluoro-5-morpholin-4-yl-2-nitroaniline Source: AccelaChem URL:[Link]

-

A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 Source: NIH / PMC URL:[Link]

-

HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders Source: Frontiers in Immunology URL:[Link]

Sources

- 1. 215734-56-8,4-fluoro-5-morpholin-4-yl-2-nitroaniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. US10501474B2 - HPK1 inhibitors and methods of using same - Google Patents [patents.google.com]

- 3. WO2016205942A1 - Hpk1 inhibitors and methods of using same - Google Patents [patents.google.com]

- 4. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

A Comprehensive Technical Guide to 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic combination of pharmacophoric groups can lead to novel molecular entities with significant therapeutic potential. 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline is one such molecule, incorporating a trifecta of functionalities: a nitroaniline core, a fluorine substituent, and a morpholine ring. Nitroaniline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The electron-withdrawing nature of the nitro group is a key determinant of the chemical reactivity and biological interactions of these molecules.[3] The inclusion of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the morpholine moiety is a privileged structure in drug discovery, often improving aqueous solubility and pharmacokinetic profiles.[4]

This technical guide provides an in-depth exploration of 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline, from its chemical identity and a proposed synthetic route to its potential biological significance and the experimental protocols for its characterization.

I. Chemical Identity and Physicochemical Properties

The foundational step in understanding a molecule is to define its structure and properties.

| Identifier | Value |

| IUPAC Name | 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline |

| Molecular Formula | C₁₀H₁₂FN₃O₃ |

| Molecular Weight | 241.22 g/mol |

| Canonical SMILES | C1COCCN1C2=C(C=C(C(=C2)N)[O-])F |

| InChI Key | BQLAISVDXGXTNA-UHFFFAOYSA-N |

| Predicted LogP | 1.5 |

| Appearance | Expected to be a yellow or orange crystalline solid[5] |

II. Proposed Synthesis of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline

The proposed synthesis involves the reaction of a suitable difluoro-nitroaniline precursor with morpholine. The nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a fluorine atom by the secondary amine of morpholine.

Experimental Protocol: Synthesis

Reaction: 4,5-Difluoro-2-nitroaniline with morpholine.

Materials:

-

4,5-difluoro-2-nitroaniline

-

Morpholine (2.5 equivalents)

-

Potassium carbonate (K₂CO₃) (3 equivalents)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4,5-difluoro-2-nitroaniline (1 equivalent) in DMSO, add potassium carbonate (3 equivalents) and morpholine (2.5 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline as a solid.

III. Potential Biological and Medicinal Chemistry Applications

The structural motifs within 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline suggest a range of potential biological activities, making it a compound of interest for drug discovery.

-

Anticancer Activity: Nitroaniline derivatives have been shown to induce apoptosis and modulate key signaling pathways in cancer cells, such as the MAPK and NF-κB pathways.[1] The presence of the morpholine ring could further enhance the anticancer profile of the molecule.

-

Antimicrobial Properties: The nitroaromatic scaffold is a cornerstone of several antimicrobial drugs.[6] The mechanism often involves the reduction of the nitro group to generate reactive nitrogen species that can damage microbial DNA and proteins.[6]

-

Anti-inflammatory Effects: Certain nitroaniline compounds exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators like nitric oxide (NO).[1]

-

Kinase Inhibition: The aniline scaffold is a common feature in many kinase inhibitors. The specific substitution pattern of this molecule could lend itself to targeting specific kinases involved in disease pathways.

IV. Analytical and Characterization Protocols

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the molecular structure.

Protocol for NMR Analysis: [7]

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to observe proton signals.

-

Acquire a ¹³C NMR spectrum to observe carbon signals.

-

Consider acquiring a ¹⁹F NMR spectrum to confirm the presence and environment of the fluorine atom.

-

-

Data Analysis (Expected Signals):

-

¹H NMR: Aromatic protons will appear as multiplets in the 6.0-8.5 ppm region. The morpholine protons will likely show two distinct multiplets around 3.0-4.0 ppm. The amine (-NH₂) protons will present as a broad singlet.

-

¹³C NMR: Expect distinct signals for the aromatic carbons (110-160 ppm) and the morpholine carbons (45-70 ppm).

-

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound.

Protocol for HPLC Analysis: [7]

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase and filter through a 0.45 µm syringe filter.

-

Instrumentation: Use a standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by a UV-Vis scan (likely in the 254-400 nm range).

-

Injection Volume: 10 µL.

-

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

Protocol for MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

-

Data Analysis: Look for the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight.

V. Safety and Handling

Nitroaniline derivatives should be handled with care due to their potential toxicity.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]

VI. Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline.

Potential Biological Signaling Pathway Modulation

Caption: Potential modulation of cancer cell signaling pathways.

VII. Conclusion

4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline presents itself as a molecule of significant interest for further investigation in the field of medicinal chemistry. Its unique combination of a nitroaniline core, a fluorine substituent, and a morpholine ring suggests a high potential for diverse biological activities. The proposed synthetic route offers a viable starting point for its preparation, and the detailed characterization protocols provide a framework for its analysis. Further research into the biological properties of this compound is warranted to fully explore its therapeutic potential.

References

-

The Significance of Nitroaniline Derivatives in Chemical Research. (2025, August 5). Retrieved from [Link]

- Use of nitroaniline derivatives for the production of nitric oxide - Google Patents. (n.d.).

-

Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. (n.d.). Retrieved from [Link]

-

Synthesis of 4,5-difluoro-2-nitroaniline - PrepChem.com. (n.d.). Retrieved from [Link]

-

4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem. (n.d.). Retrieved from [Link]

-

Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (n.d.). Retrieved from [Link]

-

UN1661 p-Nitroaniline Analytical Grade - Labbox Export. (n.d.). Retrieved from [Link]

-

Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1 - Nam Thao. (n.d.). Retrieved from [Link]

-

DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. (n.d.). Retrieved from [Link]

-

4-Fluoro-2-nitroaniline - the NIST WebBook. (n.d.). Retrieved from [Link]

-

China 4-fluoro-2-Methoxy-5-nitroaniline Manufacturers Suppliers Factory - Senfeida. (n.d.). Retrieved from [Link]

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents. (n.d.).

-

Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib - ResearchGate. (2020, October 6). Retrieved from [Link]

-

Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2025, August 7). Retrieved from [Link]

-

Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate. (n.d.). Retrieved from [Link]

-

New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC. (2025, August 11). Retrieved from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. (2022, June 5). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. chemiis.com [chemiis.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 9. labbox.eu [labbox.eu]

- 10. fishersci.com [fishersci.com]

- 11. durhamtech.edu [durhamtech.edu]

- 12. fishersci.com [fishersci.com]

Comprehensive Technical Guide: 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline

Executive Summary

4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline (CAS: 215734-56-8) is an advanced, highly functionalized pharmaceutical intermediate. Characterized by its fluorinated nitroaniline core and a solubilizing morpholine appendage, this compound has emerged as a critical building block in modern oncology. Specifically, it is a foundational precursor in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors—a novel class of immunotherapeutics designed to reverse T-cell exhaustion and enhance anti-tumor immunity [1].

As a Senior Application Scientist, this guide is designed to move beyond basic specifications. It provides an authoritative breakdown of the compound's physicochemical profile, the mechanistic causality behind its regioselective synthesis, and a self-validating protocol for its preparation.

Chemical Identity & Physicochemical Profiling

The integration of a morpholine ring onto the fluorinated aniline core dramatically alters the compound's physicochemical behavior. The morpholine moiety acts as a strong hydrogen-bond acceptor, improving the aqueous solubility of downstream active pharmaceutical ingredients (APIs), while the fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the aromatic ring.

Table 1: Physicochemical Properties of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline

| Property | Value | Scientific Implication |

| CAS Registry Number | 215734-56-8 | Unique identifier for regulatory tracking. |

| Molecular Formula | C₁₀H₁₂FN₃O₃ | Defines the stoichiometric baseline for synthesis. |

| Molecular Weight | 241.22 g/mol | Optimal low-molecular-weight fragment for kinase hinge binders. |

| Appearance | Yellow to bright yellow solid | Coloration is driven by the highly conjugated nitroaniline chromophore. |

| Melting Point | 180 – 181 °C | High melting point indicates a stable, well-ordered crystalline lattice [1]. |

| Boiling Point | 472.4 ± 45.0 °C (Predicted) | High boiling point necessitates solid-state or precipitation-based isolation. |

| Density | 1.410 ± 0.06 g/cm³ (Predicted) | High density typical of halogenated, tightly packed aromatic systems. |

| pKa (Base) | 0.71 ± 0.25 (Predicted) | The morpholine nitrogen is significantly less basic than aliphatic amines due to the electron-withdrawing nature of the adjacent fluoronitroaryl system [1]. |

Mechanistic Causality: The Regioselective SNAr Paradox

The synthesis of 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline from 5-chloro-4-fluoro-2-nitroaniline presents a fascinating mechanistic paradox in Nucleophilic Aromatic Substitution (SNAr).

The Paradox: In standard SNAr reactions, fluorine is a vastly superior leaving group compared to chlorine. Fluorine's extreme electronegativity strongly polarizes the C-X bond and stabilizes the anionic Meisenheimer complex transition state. Yet, in this specific reaction, the morpholine nucleophile exclusively displaces the chlorine atom, leaving the fluorine untouched [2].

The Causality: Regioselectivity here is entirely dictated by the electronic steering of the nitro (-NO₂) and amino (-NH₂) groups, not the intrinsic leaving group ability:

-

Para-Activation: The C5-chlorine is located para to the strongly electron-withdrawing -NO₂ group. Nucleophilic attack at C5 allows the resulting negative charge in the Meisenheimer complex to be delocalized directly onto the oxygen atoms of the nitro group via resonance, drastically lowering the activation energy.

-

Para-Deactivation: The C4-fluorine is meta to the -NO₂ group (preventing resonance stabilization) and para to the electron-donating -NH₂ group. The -NH₂ group pumps electron density into the C4 position, rendering it electron-rich and highly repulsive to the incoming morpholine nucleophile.

This electronic override ensures >95% regioselectivity for the displacement of chlorine, yielding the desired 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline.

Self-Validating Experimental Protocol: Synthesis & Isolation

To ensure absolute reproducibility, the following protocol is designed as a self-validating system . It incorporates thermodynamic controls and in-process checks to guarantee purity without the need for resource-intensive column chromatography [2].

Step 1: Reaction Assembly

-

Action: In a reaction vessel, suspend 5-chloro-4-fluoro-2-nitroaniline (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO). Add morpholine (3.0 eq).

-

Causality: DMSO is selected for its high dielectric constant, which solvates the nucleophile and stabilizes the polar SNAr transition state. Exactly 3.0 equivalents of morpholine are used because it serves a dual purpose: 1 eq acts as the nucleophile, while 2 eq act as an acid scavenger to neutralize the HCl byproduct (forming morpholine hydrochloride). This prevents the protonation of the aniline amine, which would stall the reaction.

Step 2: Thermal Activation & In-Process Control (IPC)

-

Action: Heat the mixture in an oil bath at 140 °C for 3 hours.

-

Validation Check: Pull a 10 µL aliquot and analyze via LC-MS. The system is validated to proceed only when the starting material peak (m/z 190.5) is completely depleted, and the product peak (m/z 242.1 [M+H]⁺) accounts for >95% of the total ion current.

Step 3: Thermodynamic Self-Purification (Workup)

-

Action: While the reaction mixture is still hot (approx. 80 °C), slowly add 50 volumes of deionized water under vigorous stirring.

-

Causality: This is the critical self-purifying step. DMSO and morpholine hydrochloride are infinitely miscible with water. The product, however, is highly lipophilic. By adding water at an elevated temperature (80 °C) rather than room temperature, the product is forced to crystallize slowly. A rapid crash-out at cold temperatures would trap DMSO and unreacted morpholine within an amorphous solid matrix. The hot-water precipitation ensures a highly ordered, pure crystalline lattice.

Step 4: Isolation

-

Action: Allow the suspension to cool to room temperature naturally. Suction filter the precipitate, wash thoroughly with water, and dry under vacuum to yield the product as a bright yellow solid (Typical yield: 90-94%).

Downstream Applications: HPK1 Kinase Inhibitors

Once synthesized, 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline is immediately shuttled into downstream workflows for cancer immunotherapy drug development.

The standard progression involves the catalytic reduction of the nitro group (using Raney Nickel and hydrazine hydrate at 65 °C) to yield 4-fluoro-5-morpholinobenzene-1,2-diamine . This diamine is a privileged scaffold. It is subsequently reacted with various carboxylic acids or aldehydes to form substituted benzimidazoles . These benzimidazole derivatives act as the critical ATP-competitive hinge-binding domain in HPK1 inhibitors, effectively blocking the kinase activity that normally suppresses T-cell proliferation in the tumor microenvironment [2].

Pathway & Workflow Visualization

Synthesis and downstream integration of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline.

References

- United States Patent 10,501,474 B2. "HPK1 inhibitors and methods of using same." Google Patents.

A Technical Guide to Determining the Aqueous Solubility of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline

Introduction: The Critical Role of Solubility in Drug Development

4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline is a substituted nitroaniline derivative, a class of compounds frequently utilized as intermediates and building blocks in medicinal chemistry. While specific data for this compound is not extensively published, its structural motifs suggest potential applications in kinase inhibitor programs or other areas of targeted drug discovery.

A fundamental physicochemical property that dictates the trajectory of any potential drug candidate is its aqueous solubility.[1][2] Poor solubility is a primary contributor to challenges in formulation, low or erratic bioavailability, and unreliable outcomes in preclinical assays.[3][4][5] It is estimated that up to 40% of approved drugs and nearly 90% of compounds in the development pipeline are poorly soluble, making the early and accurate determination of this parameter essential for success.[3]

This guide addresses the current lack of publicly available experimental solubility data for 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline. It provides a comprehensive, scientifically-grounded framework for researchers to determine the thermodynamic (equilibrium) solubility of this compound, adhering to internationally recognized standards. The protocols herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for informed decision-making in a drug development setting.

Physicochemical Profile and Predicted Characteristics

Before embarking on experimental determination, an analysis of the compound's structure provides insight into its expected behavior.

Structure:

(Structure of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline)

Based on its structure, we can infer several key properties that influence solubility:

-

Aromatic System: The nitroaniline core is largely hydrophobic.

-

Morpholine Ring: The morpholine substituent adds a degree of polarity and a potential hydrogen bond acceptor (the oxygen atom).

-

Nitro and Amine Groups: These groups are polar and can participate in hydrogen bonding, which can influence interaction with aqueous media.

-

Fluorine Atom: The fluoro-substituent increases lipophilicity.

While experimental data is scarce, computational tools can provide valuable estimations:

| Property | Predicted Value | Significance for Solubility |

| Molecular Weight | ~255.24 g/mol | Higher molecular weight can negatively impact solubility. |

| logP | ~1.5 - 2.5 | This value suggests moderate lipophilicity; compounds with logP between 0 and 3 often exhibit a good balance for bioavailability.[1] |

| Hydrogen Bond Donors | 1 (from the aniline -NH2) | Affects interactions with polar solvents like water. |

| Hydrogen Bond Acceptors | 5 (2 from nitro, 1 from morpholine oxygen, 1 from morpholine nitrogen, 1 from fluorine) | Provides sites for interaction with water molecules. |

These predicted values suggest that the compound is likely to be poorly to moderately soluble in aqueous media. Its solubility is also expected to be pH-dependent due to the basicity of the aniline and morpholine nitrogen atoms.

Gold Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The Shake-Flask method is the benchmark for determining thermodynamic equilibrium solubility.[6][7] It measures the maximum concentration of a compound that can be dissolved in a specific solvent system under equilibrium conditions.[8] This protocol is aligned with guidelines from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).[6]

Principle

An excess amount of the solid compound is agitated in a chosen aqueous buffer at a constant temperature for a sufficient duration to allow the system to reach equilibrium. After equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[9][10]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Thermodynamic Solubility Determination.

Detailed Step-by-Step Methodology

Materials & Equipment:

-

4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline (solid powder)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

Calibrated pH meter

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

-

Reagent-grade chemicals for buffer preparation (e.g., HCl, KCl, K2HPO4, KH2PO4)

-

HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

Procedure:

-

Buffer Preparation:

-

Prepare a minimum of three aqueous buffers according to pharmacopeial standards: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).[6][11]

-

Causality: Drug solubility can be highly dependent on pH. Evaluating across the physiological pH range of the gastrointestinal tract is crucial for predicting oral absorption.[5]

-

-

Sample Preparation:

-

Add an excess amount of solid 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline to a series of glass vials. An amount sufficient to ensure undissolved solid remains at the end of the experiment is required (e.g., 2-5 mg per 1 mL of buffer).

-

Add a precise volume of a chosen buffer to each vial.

-

Prepare each condition in triplicate to assess variability.[12][13]

-

-

Equilibration (Trustworthiness Pillar):

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for general data or 37°C for physiological relevance).[13]

-

Agitate the samples for a predetermined period. A 24-hour period is common, but for robust validation, it is critical to demonstrate that equilibrium has been reached.

-

Self-Validation Check: To confirm equilibrium, take samples at multiple time points (e.g., 24h and 48h). If the measured solubility does not significantly change between these points, equilibrium can be assumed.[14] Visually confirm that excess solid remains in each vial before proceeding.

-

-

Phase Separation:

-

Remove the vials from the shaker. Allow them to stand briefly to let heavy solids settle.

-

Carefully withdraw a sample from the liquid phase. Separate the dissolved compound from the undissolved solid using either:

-

Centrifugation: Centrifuge an aliquot at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.

-

Filtration: Draw the sample into a syringe and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) into a clean analysis vial.

-

-

Causality: This step is critical to ensure that only the dissolved compound is measured. Filtration may lead to underestimation due to compound adsorption, while centrifugation may overestimate if fine particles are not fully pelleted. The choice should be validated and consistently applied.[10]

-

-

Quantification by HPLC-UV:

-

Prepare a series of calibration standards of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at known concentrations.

-

Develop a suitable reverse-phase HPLC method. A C18 column with a gradient elution of an acidic aqueous mobile phase and an organic modifier (e.g., acetonitrile) is a common starting point. UV detection should be set to the compound's λmax.

-

Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve must demonstrate linearity (R² > 0.999).[15]

-

Inject the filtered supernatant samples (appropriately diluted if necessary) and record the peak areas.

-

Causality: HPLC is superior to methods like UV spectroscopy alone because it separates the analyte from any potential impurities or degradants, ensuring accurate quantification.[10][16]

-

-

Data Analysis and Reporting:

-

Using the linear regression equation from the calibration curve, calculate the concentration of the compound in the supernatant samples.

-

Average the results from the triplicate measurements for each pH condition.

-

Report the final solubility in mg/mL or µg/mL, specifying the pH and temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear, structured format.

Table 1: Experimentally Determined Aqueous Solubility of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline at 37°C

| Buffer (pH) | Mean Solubility (µg/mL) | Standard Deviation (SD) | Classification (ICH M9) |

| pH 1.2 | [Insert experimental value] | [Insert experimental value] | [Determine based on dose] |

| pH 4.5 | [Insert experimental value] | [Insert experimental value] | [Determine based on dose] |

| pH 6.8 | [Insert experimental value] | [Insert experimental value] | [Determine based on dose] |

Interpretation: The lowest measured solubility across the pH 1.2-6.8 range is used to classify the compound according to the Biopharmaceutics Classification System (BCS).[12][13] A drug substance is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media over this pH range.[11][13] This classification is fundamental for guiding formulation strategies and assessing the potential for biowaivers.

References

-

Title: Importance of Solubility and Lipophilicity in Drug Development Source: AZoLifeSciences URL: [Link]

-

Title: The Importance of Solubility for New Drug Molecules Source: Biomedical and Pharmacology Journal URL: [Link]

-

Title: Improving solubility and accelerating drug development Source: Veranova URL: [Link]

-

Title: Role of Solubility, Permeability and Absorption in Drug Discovery and Development Source: ScienceDirect (Book Chapter) URL: [Link]

-

Title: How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes Source: PharmaGuru URL: [Link]

-

Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: American Pharmaceutical Review URL: [Link]

-

Title: ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Solubility and Dissolution with HPLC or UV-Vis Detection Source: Improved Pharma URL: [Link]

-

Title: Development and validation of a RP-HPLC method for determination of solubility of furosemide Source: ResearchGate URL: [Link]

-

Title: ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

-

Title: OECD GUIDELINES FOR THE TESTING OF CHEMICALS (Partition Coefficient, Slow-Stirring Method) Source: OECD iLibrary URL: [Link]

-

Title: ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

-

Title: BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9 Source: International Council for Harmonisation (ICH) URL: [Link]

-

Title: ICH Harmonised Guideline Biopharmaceutics Classification System-Based Biowaivers M9 Source: Taiwan Food and Drug Administration URL: [Link]

-

Title: The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD Source: Sciforum URL: [Link]

-

Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: SciSpace URL: [Link]

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. veranova.com [veranova.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. books.rsc.org [books.rsc.org]

- 6. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. sciforum.net [sciforum.net]

- 9. pharmaguru.co [pharmaguru.co]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. capa.org.tw [capa.org.tw]

- 12. ema.europa.eu [ema.europa.eu]

- 13. database.ich.org [database.ich.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. researchgate.net [researchgate.net]

- 16. improvedpharma.com [improvedpharma.com]

Navigating the Hazard Profile of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline: A Guide to GHS Classification

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed examination of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for the compound 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline. As a novel compound of interest in medicinal chemistry and materials science, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and regulatory compliance. This document synthesizes available data from various sources to present a coherent GHS classification, offering insights into the underlying toxicological and physicochemical properties that inform these classifications. We will delve into the specific hazard classes, signal words, pictograms, and precautionary statements, providing a framework for safe handling, storage, and disposal.

Introduction to 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline

4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline is a substituted nitroaniline derivative characterized by the presence of a fluorine atom, a morpholine ring, and a nitro group attached to the aniline core. This unique combination of functional groups imparts specific chemical and biological properties that are the subject of ongoing research. While the full toxicological profile is still under investigation, the structural alerts present in the molecule allow for a preliminary GHS classification based on data from structurally similar compounds and established structure-activity relationships.

The core structure, a nitroaniline, is known to be associated with potential toxicity. The addition of a morpholine group can modulate the compound's solubility and pharmacokinetic properties, while the fluorine atom can influence its metabolic stability and binding affinity to biological targets. Understanding how these modifications collectively contribute to the hazard profile is essential for risk assessment.

GHS Classification: A Data-Driven Analysis

Based on a comprehensive review of safety data sheets (SDS) for structurally related compounds and chemical databases, a GHS classification for 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline can be extrapolated. It is crucial to note that in the absence of a specific, officially published SDS for this exact compound, this classification represents a predictive assessment and should be used with the understanding that it may be subject to revision as more data becomes available.

The primary hazards associated with compounds of this class typically include acute toxicity, skin and eye irritation, and potential for specific target organ toxicity.

Visualizing the GHS Classification

The following diagram illustrates the logical flow for determining the GHS classification based on available hazard information.

Caption: GHS Classification Workflow for the compound.

Detailed Hazard Classification

The following table summarizes the anticipated GHS classification for 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |

Core Directives for Safe Handling and Experimentation

Given the GHS classification, the following protocols are essential for minimizing risk when working with 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline.

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense. The following diagram outlines the necessary PPE for handling this compound.

Caption: Essential PPE for handling the compound.

Experimental Workflow: A Step-by-Step Protocol for Safe Use

-

Preparation :

-

Conduct a pre-work risk assessment, reviewing the GHS classification and required safety measures.

-

Ensure a chemical fume hood is operational and available.

-

Verify that an eyewash station and safety shower are accessible and unobstructed.

-

Assemble all necessary PPE as outlined in Figure 2.

-

-

Handling and Use :

-

All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood.

-

Avoid inhalation of dust or aerosols. Use appropriate engineering controls and, if necessary, respiratory protection.[1][2]

-

Prevent contact with skin and eyes by wearing appropriate PPE.[1][2]

-

-

Storage :

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

-

Disposal :

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Contaminated materials should be treated as hazardous waste.

-

In-Depth Analysis of Hazard Statements

-

H302: Harmful if swallowed : This classification is common for nitroaniline derivatives. The nitro group can be metabolized to reactive intermediates that can cause systemic toxicity. Ingestion can lead to symptoms such as gastrointestinal distress, and at higher doses, more severe systemic effects.[1][3]

-

H315: Causes skin irritation : Aromatic amines and nitro compounds are known to be skin irritants. Prolonged or repeated contact can lead to dermatitis. The morpholine moiety is unlikely to mitigate this effect significantly.[1][4]

-

H319: Causes serious eye irritation : Direct contact with the eyes can cause significant irritation, redness, and pain. It is imperative to wear safety goggles to prevent accidental exposure.[1][4]

-

H335: May cause respiratory irritation : Inhalation of the dust can irritate the respiratory tract, leading to coughing and shortness of breath. Working in a fume hood is critical to prevent this.[1]

Conclusion and Future Directions

The GHS classification of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant necessitates careful handling and adherence to stringent safety protocols. While this guide provides a comprehensive overview based on available data, it is essential for researchers to consult the most up-to-date safety information as it becomes available. Further toxicological studies are warranted to fully characterize the hazard profile of this compound and to refine its GHS classification. By integrating this knowledge into laboratory practice, the scientific community can continue to explore the potential of this and similar molecules while ensuring the highest standards of safety.

References

-

PubChem. (n.d.). 4-Fluoro-2-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 5-Morpholino-2-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from [Link]

Sources

The Biological Activity of Nitroaniline Derivatives: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Nitroaniline derivatives are a class of aromatic compounds defined by a benzene ring substituted with at least one nitro (-NO₂) group and one amino (-NH₂) group.[1] These molecules have garnered substantial interest in medicinal chemistry due to their versatile biological activities.[2] The unique electronic properties conferred by the functional groups—particularly the potent electron-withdrawing nature of the nitro group and the electron-donating character of the amino group—create a scaffold that can be readily modified to develop novel therapeutic agents.[1][3][4] This technical guide provides a comprehensive overview of the principal biological activities of nitroaniline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into mechanisms of action, quantitative data, and detailed experimental protocols to facilitate further investigation and development.

Anticancer Activity

Nitroaniline derivatives have consistently demonstrated potent cytotoxic effects across a range of cancer cell lines.[1][5] Their therapeutic potential stems from their ability to modulate multiple cellular processes that are critical for cancer cell survival and proliferation.

Mechanisms of Action

The anticancer efficacy of these compounds is often multifactorial, primarily involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the targeted inhibition of key oncogenic signaling pathways.[1]

-

Induction of Apoptosis: A primary mechanism is the activation of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. Many nitroaniline derivatives modulate the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[1] This disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and the subsequent activation of the caspase cascade, which executes the apoptotic program.[1]

-

Signaling Pathway Modulation: These compounds have been shown to interfere with critical cell signaling networks that are frequently dysregulated in cancer, most notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1] By inhibiting these pathways, nitroaniline derivatives can suppress pro-survival signals and promote apoptosis.

Signaling Pathway Visualizations

The diagrams below illustrate the key pathways targeted by nitroaniline derivatives in cancer cells.

Quantitative Anticancer Data

The cytotoxic activity of nitroaniline derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2,4,6-Trinitroaniline | N-phenyl-2,4,6-trinitroaniline | Hep3B (Hepatocellular Carcinoma) | 15.3 ± 1.2 | [1] |

| N-(3,5-difluorophenyl)-2,4,6-trinitroaniline | Hep3B (Hepatocellular Carcinoma) | 8.9 ± 0.7 | [1] | |

| N-Substituted 2-Nitroaniline | 4-Methylphenyl derivative | HCT116 (Colon) | 0.0059 | [5] |

| Pyrimidine derivative | Mer Kinase Target | 0.0185 | [5] | |

| Diphenylamine-related | Compound 5f | HT29 (Colon) | 0.023 | [6] |

Antimicrobial Activity

Nitroaniline derivatives possess a broad spectrum of antimicrobial activity, showing efficacy against both bacteria and fungi.[7][8] This activity is strongly linked to the presence of the nitro group, a known pharmacophore in many antimicrobial drugs.[7][9]

Mechanism of Action

The most widely accepted mechanism for the antimicrobial action of nitroaromatic compounds involves the reductive activation of the nitro group within the microbial cell.[2][9]

-

Bioreduction: Microbial enzymes, using NADH or NADPH as cofactors, reduce the nitro group.[2][9]

-

Generation of Toxic Intermediates: This reduction process generates highly reactive intermediates, such as nitroso and hydroxylamine species, as well as superoxide radicals.[9]

-

Cellular Damage: These reactive species can cause widespread cellular damage by covalently binding to and damaging critical biomolecules like DNA, leading to nuclear damage and cell death.[9]

The selective toxicity towards microbes is often attributed to the presence of specific nitroreductase enzymes that are more efficient in anaerobic or microaerophilic environments, which are common to many pathogens.

Spectrum of Activity

-

Antibacterial: Activity has been documented against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[8][10][11][12]

-

Antifungal: Derivatives have also shown fungitoxicity against various species, including Aspergillus niger and Trichophyton mentagrophytes.[7][13]

Quantitative Antimicrobial Data

Antimicrobial potency is often measured by the Minimum Inhibitory Concentration (MIC) or by the zone of inhibition in diffusion assays.

| Compound Class | Derivative | Microbial Strain | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |

| Nitroaniline-Azo Dye | Nitrophenol derivative | Staphylococcus aureus | Consistent antimicrobial effects | [10] |

| Nitroaniline-Azo Dye | Nitrophenol derivative | Escherichia coli | No activity | [10] |

| Nitroaniline-Schiff Base | Vanillin derivative | Escherichia coli | 25 mm | [1] |

| N-Substituted 2-Nitroaniline | Thiazole derivative | Staphylococcus aureus | MIC not specified | [5] |

| N-Substituted 2-Nitroaniline | Thiazole derivative | Escherichia coli | MIC not specified | [5] |

Anti-inflammatory Activity

Select nitroaniline derivatives have demonstrated significant anti-inflammatory properties. Their mechanism often centers on the inhibition of key enzymes and mediators involved in the inflammatory cascade.[1]

Mechanism of Action

A primary mechanism is the suppression of nitric oxide (NO) production.[1] During inflammation, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO, a key inflammatory mediator. By inhibiting iNOS activity or expression, these compounds can effectively reduce the inflammatory response. Some derivatives may also inhibit cyclooxygenases (COX), enzymes responsible for producing prostaglandins.[1]

Quantitative Anti-inflammatory Data

The following table presents the in vitro anti-inflammatory activity of nitro-substituted benzamide derivatives, which share structural similarities, by measuring their ability to inhibit NO production.

| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |

| Nitrobenzamide Derivative 5 | iNOS (NO production) | 3.7 | RAW264.7 macrophages | [1] |

| Nitrobenzamide Derivative 6 | iNOS (NO production) | 5.3 | RAW264.7 macrophages | [1] |

Other Notable Biological Activities

Beyond the major areas detailed above, the versatile nitroaniline scaffold has been explored for a range of other therapeutic applications.

-

Enzyme Inhibition: Certain derivatives show potent inhibitory activity against specific enzymes. For example, 5-(4-methylpiperazin-1-yl)-2-nitroaniline was identified as a potent inhibitor of SIRT6, a histone deacetylase implicated in metabolic diseases, with an IC50 of 4.93 μM.[14][15]

-

Antiparasitic Activity: The nitro group is a crucial component of several antiparasitic drugs.[2] Nitroaniline derivatives have been investigated and shown to have activity against parasites such as Leishmania infantum, Trichomonas fetus, and Entamoeba histolytica.[7][16]

-

Antioxidant Activity: While the nitro group is an electron-withdrawing group which can diminish antioxidant activity, some aniline derivatives have been reported to act as antioxidants.[4][17] Certain bis-aniline-derived diselenides have shown excellent glutathione peroxidase (GPx)-mimetic properties, which are crucial for reducing oxidative stress.[18]

Experimental Protocols

This section provides standardized, step-by-step methodologies for key assays used to evaluate the biological activities of nitroaniline derivatives.

MTT Cell Viability Assay (Anticancer)

This colorimetric assay assesses the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity. NAD(P)H-dependent cellular oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6]

-

Objective: To determine the IC₅₀ value of a nitroaniline derivative against a cancer cell line.

-

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Human cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multi-well spectrophotometer (plate reader)

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the nitroaniline derivative in culture medium. Treat the cells with these various concentrations and incubate for the desired exposure time (e.g., 48 or 72 hours). Include untreated cells and vehicle-treated (e.g., DMSO) cells as controls.[6]

-

MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals. Gently shake the plate for 10 minutes.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

-

Agar Well Diffusion Assay (Antimicrobial)

This method is used to qualitatively assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the compound.

-

Objective: To screen nitroaniline derivatives for antimicrobial activity.

-

Materials:

-

Test microorganisms (bacterial or fungal strains)

-

Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria)

-

Sterile petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Solutions of nitroaniline derivatives, positive control (e.g., Ciprofloxacin), and negative control (solvent).[1]

-

-

Procedure:

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). Uniformly spread the inoculum over the surface of an agar plate to create a lawn.[1]

-

Well Creation: Aseptically create wells in the agar using a sterile cork borer.[1]

-

Compound Addition: Add a defined volume (e.g., 50-100 µL) of the nitroaniline derivative solution, positive control, and negative control into separate wells.[1]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[5]

-

Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone indicates greater antimicrobial activity.

-

Broth Microdilution Assay (Antimicrobial)

This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Objective: To determine the lowest concentration of a nitroaniline derivative that inhibits the visible growth of a microorganism.

-

Materials:

-

Test microorganisms

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Solutions of nitroaniline derivatives

-

-

Procedure:

-

Serial Dilution: Serially dilute the nitroaniline derivatives in broth directly within a 96-well microtiter plate.[5]

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.[5]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[5]

-

MIC Determination: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[5]

-

Conclusion and Future Perspectives

Nitroaniline derivatives represent a highly versatile and promising class of compounds with significant, well-documented biological activities. Their potent anticancer effects, mediated through the induction of apoptosis and modulation of key signaling pathways, mark them as valuable leads for oncological drug discovery.[1][5] Furthermore, their broad-spectrum antimicrobial activity, driven by the reductive activation of the nitro group, offers a potential avenue for developing new agents to combat infectious diseases.[9] The demonstrated anti-inflammatory, antiparasitic, and enzyme-inhibitory activities further broaden their therapeutic potential.[1][14][16]

Future research should focus on optimizing the therapeutic index of these compounds through medicinal chemistry efforts, aiming to enhance potency against desired targets while minimizing off-target toxicity. A deeper understanding of their structure-activity relationships (SAR) will be crucial for designing next-generation derivatives with improved efficacy and safety profiles. The continued exploration of this chemical scaffold is poised to yield novel and effective therapeutic agents for a wide range of human diseases.

References

- The Biological Activity of Nitroaniline Derivatives: A Technical Guide for Researchers - Benchchem.

- N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery - Benchchem.

- Exploring the antimicrobial activity of aniline and p-nitroaniline azo dyes with substituted phenol derivatives | Poster Board #372 - American Chemical Society.

- [Chemotherapeutic Effects of Nitro Compounds. 1. Nitroanilines] - PubMed.

- Comparative Cytotoxicity of Structurally Related Analogs of N-(4-bromophenyl)-4-nitroaniline - Benchchem.

- Synthesis, Characterization and Biological Evaluation of Some Nitro-Aniline Condensed Azetidinones - ResearchG

- Antifungal activity of substituted nitrobenzenes and anilines - PubMed.

- Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study | Request PDF - ResearchG

- Discovery of 5-(4-Methylpiperazin-1-yl)

- Synthesis and pharmacological evaluation of some benzylidene-4-nitroanilines.

- Antimicrobial Activity of Nitroaromatic Deriv

- Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics - PMC - NIH.

- p-Nitroaniline - Inxight Drugs.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC.

- Nitroanilines | SCBT - Santa Cruz Biotechnology.

- 4-Nitroaniline - Wikipedia.

- An In-depth Technical Guide to the Discovery of 5-(4-Substituted-piperazin-1-yl)

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - ResearchG

- Evaluation of antioxidant activity of aniline and polyaniline | Request PDF - ResearchG

- Comprehensive structural insights into nitro-substituted azines as potential antioxidant additives for biodiesel - CrystEngComm (RSC Publishing).

- Quinoid-like structures of para-nitroaniline (a) and meta-nitroaniline (b)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines] [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Exploring the antimicrobial activity of aniline and p-nitroaniline azo dyes with substituted phenol derivatives | Poster Board #372 - American Chemical Society [acs.digitellinc.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antifungal activity of substituted nitrobenzenes and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. p-Nitroaniline [drugs.ncats.io]

- 17. researchgate.net [researchgate.net]

- 18. Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics - PMC [pmc.ncbi.nlm.nih.gov]

4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline: A Critical Intermediate in Kinase Inhibitor and Antimicrobial Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper

Executive Summary